Sodium 5-chloro-2-(methoxycarbonyl)benzene-1-sulfinate
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Overview
Description
Sodium 5-chloro-2-(methoxycarbonyl)benzene-1-sulfinate is a chemical compound with the molecular formula C₈H₆ClNaO₄S and a molecular weight of 256.64 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-chloro-2-(methoxycarbonyl)benzene-1-sulfinate typically involves the sulfonation of 5-chloro-2-(methoxycarbonyl)benzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate salt. The process involves the use of sodium sulfite as a sulfonating agent, and the reaction is typically conducted in an aqueous medium at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Sodium 5-chloro-2-(methoxycarbonyl)benzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfinate group to a sulfonamide.
Substitution: The chlorine atom in the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfonamides.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Sodium 5-chloro-2-(methoxycarbonyl)benzene-1-sulfinate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Used in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Employed in the manufacture of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Sodium 5-chloro-2-(methoxycarbonyl)benzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound can interact with molecular targets through its sulfinate group, which can undergo oxidation, reduction, or substitution reactions. These interactions can modulate biochemical pathways and influence the activity of enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxycarbonyl-1-indanone: An intermediate used in the synthesis of arthropodicidal oxadiazines.
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Used in the synthesis of therapeutic SGLT2 inhibitors.
Uniqueness
Sodium 5-chloro-2-(methoxycarbonyl)benzene-1-sulfinate is unique due to its specific sulfinate group, which imparts distinct reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized chemical syntheses and industrial applications .
Properties
Molecular Formula |
C8H6ClNaO4S |
---|---|
Molecular Weight |
256.64 g/mol |
IUPAC Name |
sodium;5-chloro-2-methoxycarbonylbenzenesulfinate |
InChI |
InChI=1S/C8H7ClO4S.Na/c1-13-8(10)6-3-2-5(9)4-7(6)14(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
DZPQCPKJRVJGLN-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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